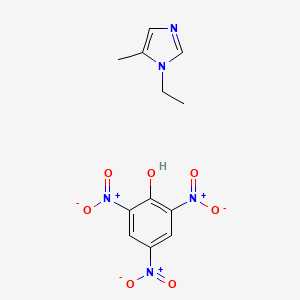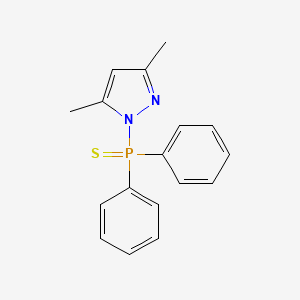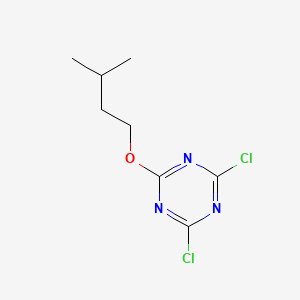
2,4-Dichloro-6-(3-methylbutoxy)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(3-methylbutoxy)-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms and a 3-methylbutoxy group attached to the triazine ring. It is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(3-methylbutoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 3-methylbutanol in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective substitution of chlorine atoms with the 3-methylbutoxy group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the use of large quantities of cyanuric chloride and 3-methylbutanol, along with appropriate catalysts and solvents to facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dichloro-6-(3-methylbutoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the triazine ring.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer chlorine atoms.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-(3-methylbutoxy)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a probe for investigating biological pathways.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of herbicides, pesticides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-(3-methylbutoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dichloro-6-(2-methylbutoxy)-1,3,5-triazine
- 2,4-Dichloro-6-(4-methylbutoxy)-1,3,5-triazine
- 2,4-Dichloro-6-(3-ethylbutoxy)-1,3,5-triazine
Uniqueness
2,4-Dichloro-6-(3-methylbutoxy)-1,3,5-triazine is unique due to the specific positioning of the 3-methylbutoxy group, which imparts distinct chemical and physical properties. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets, making it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
61434-30-8 |
|---|---|
Molekularformel |
C8H11Cl2N3O |
Molekulargewicht |
236.10 g/mol |
IUPAC-Name |
2,4-dichloro-6-(3-methylbutoxy)-1,3,5-triazine |
InChI |
InChI=1S/C8H11Cl2N3O/c1-5(2)3-4-14-8-12-6(9)11-7(10)13-8/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
HHHCVYGDDWXDIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC1=NC(=NC(=N1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


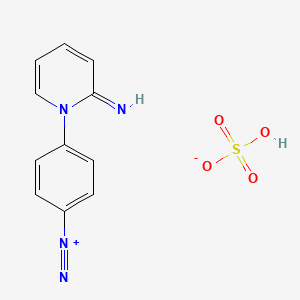
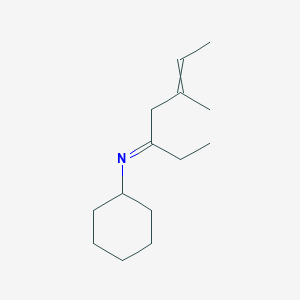
![3-[(2-Hydroxyphenyl)methylidene]-5-phenylthiophen-2-one](/img/structure/B14590367.png)
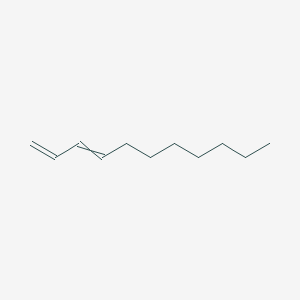
![Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester](/img/structure/B14590375.png)
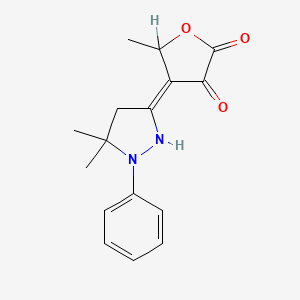
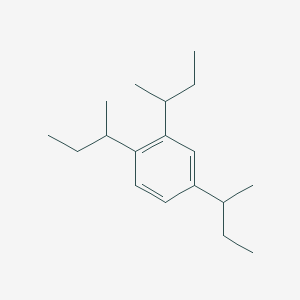
![4-[1-[2-(Methylamino)ethyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14590413.png)
methanone](/img/structure/B14590420.png)


